molecular formula C12H20N2O B5058843 4-bicyclo[2.2.1]hept-2-yl-1-piperazinecarbaldehyde

4-bicyclo[2.2.1]hept-2-yl-1-piperazinecarbaldehyde

Cat. No. B5058843
M. Wt: 208.30 g/mol
InChI Key: RCOBELWWYCKOCS-UHFFFAOYSA-N
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Description

The compound “4-bicyclo[2.2.1]hept-2-yl-1-piperazinecarbaldehyde” appears to contain a bicyclo[2.2.1]hept-2-yl group, a piperazine ring, and an aldehyde group. Bicyclo[2.2.1]hept-2-yl is a type of cycloalkane, which is a hydrocarbon with one or more rings of carbon atoms . Piperazine is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . An aldehyde group consists of a carbon atom bonded to a hydrogen atom and double-bonded to an oxygen atom (chemical formula -CHO).


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these three functional groups (bicyclo[2.2.1]hept-2-yl, piperazine, and aldehyde) within the molecule . The exact structure would depend on the specific locations of these groups within the molecule.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the aldehyde group, which is typically quite reactive. Aldehydes can undergo a variety of chemical reactions, including oxidation and reduction reactions, nucleophilic addition reactions, and more .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of an aldehyde group could make the compound polar, affecting its solubility in different solvents .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. Generally, care should be taken when handling any chemical compound to avoid exposure or ingestion .

Future Directions

Future research could involve studying the synthesis and properties of this compound, as well as exploring its potential uses. This could include investigating its reactivity, stability, and potential biological activity .

properties

IUPAC Name

4-(2-bicyclo[2.2.1]heptanyl)piperazine-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c15-9-13-3-5-14(6-4-13)12-8-10-1-2-11(12)7-10/h9-12H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCOBELWWYCKOCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2N3CCN(CC3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Bicyclo[2.2.1]heptanyl)piperazine-1-carbaldehyde

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